N-(1-cyanoethyl)-N-methylacetamide
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Overview
Description
N-(1-Cyanoethyl)-N-methylacetamide is a chemical compound with the molecular formula C6H9N2O. It is a derivative of acetamide and contains a cyanoethyl group and a methyl group attached to the nitrogen atom. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of N-methylacetamide with 1-cyanoethyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyano group to an amino group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitriles and amides.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyanoethyl)-N-methylacetamide is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-Cyanoethyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-(1-Cyanoethyl)formamide: Similar structure but with a formamide group instead of acetamide.
N-Methylformamide: Similar methyl group but with a different functional group.
N-Cyanoethyl-N-ethylacetamide: Similar cyanoethyl group but with an ethyl group instead of methyl.
Uniqueness: N-(1-Cyanoethyl)-N-methylacetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications compared to its similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique chemical properties and wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-(1-cyanoethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(4-7)8(3)6(2)9/h5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHPIIDAFFYZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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